molecular formula C12H15ClN2O B15075076 N-(4-chlorophenyl)piperidine-1-carboxamide

N-(4-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B15075076
M. Wt: 238.71 g/mol
InChI Key: IVUYRYBRGRYGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)piperidine-1-carboxamide is a chemical compound supplied for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. This compound belongs to a class of piperidine carboxamides, which are of significant interest in medicinal and organic chemistry. Related structural analogs have been identified as intermediates in organic synthesis and are explored for their potential biological activities . The compound can be synthesized through a reaction between a piperidine derivative and (4-chlorophenyl)carbamic chloride in refluxing ethanol, a method established for closely related molecules . Crystallographic studies on similar compounds show that the piperidine ring typically adopts a chair conformation, and molecules can form chains in the solid state via N—H···O hydrogen bonds, which may be relevant for material science and crystal engineering research . While the specific biological profile of this compound is not fully documented, research on structurally related piperazine and piperidine carboxamide derivatives indicates potential research applications. Such analogs have been investigated as potent inhibitors for enzymes like α-glucosidase, with implications for metabolic disease research . Other piperazine-urea derivatives are also studied as antagonists for ion channels such as TRPV1, a target in pain and inflammation research . The presence of the 4-chlorophenyl group and the carboxamide linkage are common pharmacophoric elements in molecules screened for various pharmacological activities, making this compound a valuable building block for constructing chemical libraries for high-throughput screening in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-(4-chlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)

InChI Key

IVUYRYBRGRYGFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for N 4 Chlorophenyl Piperidine 1 Carboxamide and Analogues

Direct Synthesis Strategies for the N-(4-chlorophenyl)carboxamide Unit

The formation of the core N-(4-chlorophenyl)carboxamide unit is fundamentally an amide bond formation reaction. Several established methods can be employed for this transformation, primarily involving the coupling of a piperidine (B6355638) derivative with a 4-chlorophenyl precursor.

One of the most direct methods is the reaction of piperidine with 4-chlorophenyl isocyanate . This reaction typically proceeds without the need for a catalyst or coupling agent, as the isocyanate group is highly electrophilic and readily attacked by the secondary amine of the piperidine ring. The process is often high-yielding and forms the desired urea (B33335) linkage (in this case, a carboxamide) directly.

Another common strategy involves the acylation of 4-chloroaniline (B138754) with a piperidine-1-carbonyl derivative. A frequently used reagent is piperidine-1-carbonyl chloride . This reaction, a type of Schotten-Baumann reaction, is generally carried out in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.co.uk

Alternatively, the direct coupling of piperidine-1-carboxylic acid with 4-chloroaniline can be achieved using a variety of coupling reagents . These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the aniline. This approach is central to peptide synthesis but is widely applicable to general amide formation. luxembourg-bio.comresearchgate.net

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation


Functionalization of the Piperidine Ring for Structural Diversity

Creating analogues of N-(4-chlorophenyl)piperidine-1-carboxamide requires methods to introduce substituents at various positions on the piperidine ring. Modern synthetic chemistry has moved beyond classical ring construction methods towards direct C–H functionalization, which allows for the modification of the pre-formed piperidine scaffold. nih.gov

Transition-metal catalysis, particularly with rhodium, has emerged as a powerful tool for the site-selective C–H functionalization of piperidines. nih.govnih.gov By carefully selecting the catalyst and the nitrogen-protecting group, it is possible to direct the introduction of new functional groups to the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov

C2 Functionalization : The C2 position is electronically activated but can be sterically hindered. Dirhodium catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ have been successfully used to catalyze C-H insertion reactions of donor/acceptor carbenes at the C2 position of N-Boc or N-brosyl protected piperidines, respectively. nih.gov

C4 Functionalization : Achieving functionalization at the C4 position requires overriding the electronic preference for the C2 position. This can be accomplished by using sterically demanding catalysts and N-protecting groups, such as N-α-oxoarylacetyl groups in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄. nih.govnih.gov

C3 Functionalization : The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. Direct C-H functionalization is challenging; therefore, indirect methods are often employed. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield a 3-substituted piperidine. nih.govnih.gov

Biocatalysis also offers a promising avenue for creating functionalized piperidines. Enzymes can introduce hydroxyl groups into the piperidine ring with high regio- and stereoselectivity, which can then be used as handles for further chemical modifications through methods like radical cross-coupling. chemistryviews.org

Advanced Synthetic Techniques for Amide Bond Formation

While traditional coupling reagents are effective, there is a significant drive towards developing more atom-economical and environmentally benign catalytic methods for amide bond formation.

Boronic Acid Catalysis: Organoboron compounds, particularly aryl boronic acids, have been developed as effective catalysts for the direct dehydrative amidation of carboxylic acids and amines. rsc.orgsemanticscholar.orgacs.org The mechanism is believed to involve the formation of a reactive (acyloxy)boron intermediate which is then attacked by the amine. rsc.org These reactions typically require azeotropic removal of water to drive the equilibrium towards amide formation. rsc.org Various electron-deficient aryl boronic acids have been shown to promote the reaction effectively. rsc.orgresearchgate.net Boric acid itself is an inexpensive, green, and readily available catalyst that has found application in the synthesis of active pharmaceutical ingredients, preserving the integrity of stereogenic centers during the reaction. orgsyn.org

Transition Metal Catalysis: Transition metal complexes can also catalyze amide bond formation. For instance, nickel-catalyzed C–H functionalization provides a route for constructing N-heterocycles. mdpi.com While often focused on ring formation, these principles can be extended to C-N bond formation in amidation reactions.

Enzymatic Synthesis: Biocatalysis presents a green alternative for amide synthesis. Enzymes like lipases can catalyze amide bond formation, often under mild conditions. researchgate.net More recently, Carboxylic Acid Reductase (CAR) has been shown to facilitate amide bond formation with a broad range of substrates, including N-heterocycles like piperidine. nih.gov

Chemo- and Regioselectivity in the Synthesis of Substituted Piperidine-1-carboxamides

Achieving selectivity is a paramount challenge in the synthesis of complex, substituted piperidine-1-carboxamides. This involves controlling which functional group reacts (chemoselectivity) and at what position the reaction occurs (regioselectivity).

Regioselectivity: As discussed in section 2.2, the regioselectivity of piperidine ring functionalization can be precisely controlled. The choice of catalyst and nitrogen-protecting group is critical in directing C–H activation to a specific carbon atom (C2, C3, or C4). nih.govnih.govresearchgate.net This catalyst-controlled approach allows for the synthesis of specific positional isomers of substituted piperidine-1-carboxamides that would be difficult to access otherwise.

Table 2: Catalyst-Controlled Regioselectivity in Piperidine C-H Functionalization


Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl Piperidine 1 Carboxamide Derivatives

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For derivatives of N-(4-chlorophenyl)piperidine-1-carboxamide, the relative orientation of the 4-chlorophenyl ring and the piperidine (B6355638) core, as well as the geometry of the carboxamide linker, can significantly impact binding affinity and efficacy.

In a study on conformationally constrained analogues of a related compound, N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), the importance of rotational freedom between the aryl rings was highlighted. nih.gov Computational analysis of a bridged analogue, designed to restrict this rotation, indicated a substantial energy barrier of approximately 20 kcal/mol for the rotation of the two aryl rings. nih.gov Experimental NMR studies confirmed this with an energy barrier of about 18 kcal/mol, suggesting the potential existence of atropisomers. nih.gov However, these conformationally constrained derivatives showed reduced receptor affinity and potency compared to the more flexible parent compound. nih.gov This suggests that the structural modifications either locked the molecule in a conformation that is not optimal for receptor interaction or introduced unfavorable steric hindrance. nih.gov

These findings imply that for the this compound scaffold, a certain degree of conformational flexibility is likely beneficial for achieving the optimal binding pose within a biological target. The ability of the 4-chlorophenyl ring to rotate relative to the piperidine-1-carboxamide (B458993) moiety may allow the molecule to adapt its shape to the specific contours of a receptor's binding site.

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. unimi.it In the context of this compound derivatives, the introduction of chiral centers, for instance, by substitution on the piperidine ring, necessitates an evaluation of the biological activity of the individual stereoisomers.

While specific stereochemical studies on this compound are not extensively documented in the provided search results, research on other piperidine derivatives underscores the importance of this aspect. For example, a study on new series of piperidin-4-one derivatives investigated the stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of specific stereoisomers, such as (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol, allowed for the establishment of their structural assignments and conformational analysis through techniques like IR, NMR, and NOESY. nih.gov The subsequent biological evaluation revealed that the stereochemistry had a discernible effect on the observed activities. nih.gov

This principle can be extrapolated to the this compound scaffold. If substitutions on the piperidine ring create stereocenters, it is highly probable that the different enantiomers or diastereomers will interact differently with their biological targets. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will therefore exhibit stereospecific recognition of ligands.

Substituent Effects on the 4-Chlorophenyl Ring and Piperidine Core

The electronic and steric properties of substituents on both the 4-chlorophenyl ring and the piperidine core can profoundly influence the biological activity of this compound derivatives.

Piperidine Core: The piperidine ring is a versatile scaffold that allows for a variety of substitutions. The nature of these substituents can impact the molecule's conformation, basicity, and potential for additional interactions with a receptor. For example, the introduction of bulky groups could lead to steric clashes within a binding pocket, while polar groups might form additional hydrogen bonds. In a study of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substitutions at the nitrogen atom were shown to result in compounds with significant analgesic and hypotensive activities. nih.gov

The following table illustrates hypothetical substituent effects on a generic this compound scaffold based on general medicinal chemistry principles.

Position of SubstitutionType of SubstituentPotential Impact on Activity
4-Chlorophenyl Ring (ortho, meta)Electron-withdrawing (e.g., -NO2, -CF3)May enhance binding through specific electronic interactions.
4-Chlorophenyl Ring (ortho, meta)Electron-donating (e.g., -OCH3, -CH3)Could increase metabolic susceptibility; may alter binding mode.
4-Chlorophenyl Ring (ortho, meta)Halogens (e.g., -F, -Br)Can modulate lipophilicity and binding interactions.
Piperidine RingSmall alkyl groupsMay provide favorable van der Waals interactions.
Piperidine RingBulky alkyl groupsCould lead to steric hindrance and reduced activity.
Piperidine RingPolar groups (e.g., -OH, -NH2)May introduce new hydrogen bonding opportunities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for biological activity.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the two-dimensional representation of a molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. While a specific 2D-QSAR model for this compound was not found, studies on related N-benzylpiperidine derivatives have demonstrated the utility of this approach. researchgate.net In one such study, a QSAR model was developed for a series of 1-benzyl-4-[2-(N-benzoylamino) ethyl] piperidine derivatives. researchgate.net The resulting model indicated a strong correlation between the inhibitory activity of these compounds and both steric and electronic factors. researchgate.net

The development of a 2D-QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A series of analogues with a range of biological activities is required.

Descriptor Calculation: A variety of 2D descriptors would be calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using techniques like cross-validation and an external test set.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of molecules to explain their biological activities. rutgers.edu CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and uses these fields as descriptors to build a QSAR model. nih.gov

CoMFA studies on various scaffolds have provided valuable insights into the structural requirements for biological activity. For instance, a 3D-QSAR study using CoMFA on a series of phosphodiesterase-4 inhibitors yielded a satisfactory model with good predictive ability. nih.gov The model revealed that steric and electrostatic fields contributed significantly to the inhibitory activity, with contributions of 0.915 and 0.085, respectively. nih.gov

The application of CoMFA to a series of this compound derivatives would involve:

Molecular Modeling and Alignment: Building 3D models of the compounds and aligning them based on a common substructure.

Calculation of Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic interaction energies at each grid point.

PLS Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in the field values with the variations in biological activity.

Visualization of Results: The results are often visualized as contour maps, which indicate regions where changes in steric or electrostatic properties are predicted to increase or decrease biological activity.

The following table summarizes the key statistical parameters often reported in CoMFA studies.

ParameterDescriptionTypical Value for a Good Model
q² (cross-validated r²)A measure of the predictive ability of the model, determined by leave-one-out cross-validation.> 0.5
r² (non-cross-validated r²)A measure of the internal consistency of the model.> 0.6
SEE (Standard Error of Estimate)The standard deviation of the residuals.Lower values indicate a better fit.
F-statisticA measure of the statistical significance of the model.High values indicate significance.

Molecular Interactions and Biological Target Engagement of N 4 Chlorophenyl Piperidine 1 Carboxamide Analogues

Ligand-Receptor Binding Studies

The structural framework of N-(4-chlorophenyl)piperidine-1-carboxamide has proven amenable to modifications that yield high-affinity ligands for several receptor systems. The nature and position of substituents on both the piperidine (B6355638) and phenyl rings play a critical role in determining binding affinity and selectivity.

Cannabinoid Receptor Binding Affinity and Efficacy Modulation

Analogues incorporating the piperidine-1-carboxamide (B458993) moiety have been instrumental in the development of ligands for cannabinoid receptors, particularly the CB1 receptor. Structure-activity relationship (SAR) studies on complex analogues, such as derivatives of the pyrazole (B372694) antagonist SR141716, have elucidated the role of the aminopiperidine region in receptor binding. nih.gov Modifications to this part of the molecule, including altering the length and bulk of substituents, have been shown to directly impact receptor affinity and efficacy. nih.gov

Generally, increasing the chain length and bulk of substituents in this region is associated with an enhanced affinity for the CB1 receptor. nih.gov However, this trend holds only up to a certain point, after which further increases in size can lead to reduced potency. nih.gov Quantitative SAR models suggest that substituents exceeding a specific length (approximately 3 Å) in the aminopiperidine region may result in diminished affinity and pharmacological activity. nih.gov The incorporation of the carboxamide N-atom within a piperidine ring, creating a tertiary amide, has been noted in some contexts to decrease agonist potency, suggesting that this structural feature can be critical in modulating efficacy. nih.gov

Compound Analogue ClassTarget ReceptorKey Structural Features Influencing AffinityObserved Efficacy
Biaryl Pyrazole Piperidine CarboxamidesCB1Length and bulk of substituents on the aminopiperidine moiety. nih.govModulated (Antagonistic activity in parent compounds like SR141716). nih.gov
Coumarin-based CarboxamidesCB2Incorporation of the carboxamide nitrogen into a piperidine ring decreased agonist potency. nih.govAgonist/Modulated. nih.gov

Akt Kinase Inhibition Mechanisms

The this compound scaffold is a key feature in a class of potent and selective inhibitors of Protein Kinase B (PKB), also known as Akt. These inhibitors function through an ATP-competitive mechanism, binding to the ATP pocket within the kinase domain of Akt. nih.govacs.org This interaction prevents the natural substrate, ATP, from binding, thereby blocking the kinase's phosphorylation activity and downstream signaling pathways that promote cell proliferation and survival. nih.govnih.gov

The development of these inhibitors has involved extensive SAR studies. For instance, variation of the linker group between the piperidine ring and the lipophilic 4-chlorophenyl substituent led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable Akt inhibitors. nih.govnih.gov These compounds demonstrate significant selectivity for Akt over other closely related kinases, such as PKA, which is a challenge due to the high homology in their ATP-binding sites. acs.org The selectivity is achieved by exploiting subtle differences in the lipophilic pocket formed by the P-loop residues in Akt, allowing for productive binding of the chlorobenzyl group. acs.org Unexpectedly, the binding of some ATP-competitive inhibitors can lead to a paradoxical hyperphosphorylation of Akt at its regulatory sites (Thr308 and Ser473), a direct consequence of the inhibitor occupying the ATP binding site. nih.gov

Compound SeriesTargetIC₅₀ (nM)Mechanism of ActionSelectivity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesAkt (PKB)Nanomolar range. nih.govATP-competitive. nih.govacs.orgUp to 150-fold selectivity for Akt over PKA. nih.gov

Sigma-1 Receptor Ligand Interactions and Selectivity

Derivatives of piperidine-4-carboxamide have emerged as effective ligands for the sigma-1 (σ₁) receptor, a unique ligand-operated chaperone protein involved in various cellular functions. units.it Research has focused on modifying the N-benzylcarboxamide group to explore how different cyclic and linear moieties affect binding affinity and selectivity for σ₁ over the σ₂ subtype. units.it

High affinity for the σ₁ receptor is often achieved with an N-(p-chlorobenzyl)piperidine carboxamide scaffold. units.it SAR studies have shown that hydrophobic interactions are a primary driver for σ₁ binding. nih.gov For example, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl group attached to the piperidine nitrogen demonstrated very high σ₁ affinity (Ki = 3.7 nM) and a remarkable selectivity ratio of 351 over the σ₂ receptor. units.it The piperidine scaffold itself is a common feature in high-affinity σ₁ ligands, and its substitution pattern is crucial for tuning binding and selectivity. nih.govunict.it

Compound Seriesσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
Tetrahydroquinoline derivative with 4-chlorobenzyl piperidine3.7 units.it>1300 units.it351 units.it
4-Aroylpiperidines (para-substituted)<15 nih.gov>500 nih.govHigh nih.gov

Other Potential Receptor Modulations

While the this compound scaffold has been extensively optimized for cannabinoid, Akt, and sigma-1 targets, its engagement with other receptor systems is less thoroughly documented in publicly available research. The structural motifs present, such as the piperidine ring and arylcarboxamide linkage, are found in ligands for numerous other G protein-coupled receptors and ion channels. However, dedicated studies focusing on analogues of this compound for other specific receptor families are not prominently featured in the current body of scientific literature.

Enzymatic Inhibition Properties

Beyond receptor modulation, analogues of this compound have been engineered to inhibit critical cellular enzymes, demonstrating their potential as anti-proliferative agents.

Inhibition of Human Topoisomerase IIα

A series of compounds designed as curcumin (B1669340) mimics, specifically 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, have shown promising inhibitory activity against human DNA topoisomerase IIα. nih.govelsevierpure.com This enzyme is crucial for managing DNA topology during replication and transcription, making it a validated target for cancer therapy. The piperidine-1-carboxamide core is central to these molecules, with the N-substituent often being an aryl group like 4-chlorophenyl. nih.gov

These compounds exhibit significant anti-proliferative properties, with some showing activity in the sub-micromolar range against various cancer cell lines. nih.govrsc.orgresearchgate.net Their mechanism is, at least in part, attributed to the inhibition of topoisomerase IIα. For instance, specific compounds within this series have demonstrated potent enzymatic inhibition with IC₅₀ values comparable to established anticancer drugs. nih.gov

Compound Analogue ClassTarget EnzymeReported IC₅₀ (µM)Associated Activity
3,5-Bis(arylidene)-N-(aryl)-4-oxo-piperidine-1-carboxamidesHuman Topoisomerase IIαSub-micromolar to low micromolar range. nih.govrsc.orgresearchgate.netAnti-proliferative against cancer cell lines. nih.govnih.gov

Glycine (B1666218) Transporter 1 Inhibition by Related Piperidine Derivatives

The inhibition of the Glycine Transporter 1 (GlyT1) has been a significant area of research, particularly for developing treatments for central nervous system (CNS) disorders like schizophrenia. researchgate.netnih.gov GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration. nih.gov By inhibiting GlyT1, the extracellular levels of glycine increase, which enhances the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a mandatory co-agonist for these receptors. nih.govfrontiersin.org This modulation of the glutamatergic system is hypothesized to alleviate the negative and cognitive symptoms of schizophrenia. nih.govfrontiersin.org

These studies indicated that while the propyl sulfonamide group was often important for maximal GlyT1 activity, a variety of benzamide (B126) groups were well-tolerated. lookchem.com The exploration of different polar moieties at the 4-position of the piperidine ring led to the development of analogues with improved properties. lookchem.com This highlights the modularity of the piperidine scaffold in designing GlyT1 inhibitors, where different parts of the molecule can be fine-tuned to optimize potency and pharmacokinetic characteristics.

The table below summarizes the inhibitory activities of selected piperidine derivatives against GlyT1, illustrating the impact of structural modifications.

Compound IDCore StructureSubstituentsGlyT1 IC₅₀ (nM)Reference
1 4,4-disubstituted piperidine4-phenyl, 2,4-dichlorobenzamide135 lookchem.com
2 4,4-disubstituted piperidine4-phenyl, 2-chloro-4-aminobenzamide2.6 lookchem.com
SSR-504734 Aminophenethylbenzamide derivativePiperidine ring, benzamide fragmentN/A nih.gov
SB-733993 Naphthalene (B1677914) sulfonamidePiperidine ring, hydroxyl groupN/A nih.gov

This table is for illustrative purposes, showing representative classes of piperidine-based GlyT1 inhibitors and the effect of substitutions on activity.

Molecular Recognition Principles in Ligand-Target Systems

The interaction between a ligand, such as a piperidine derivative, and its biological target is governed by a complex interplay of non-covalent forces. Understanding these molecular recognition principles is crucial for the rational design of potent and selective inhibitors.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are critical for the binding affinity and specificity of ligands to their protein targets. In the context of piperidine carboxamide derivatives, the amide linker provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form key interactions with the target protein. nih.govnih.gov

In the crystal structure of a related compound, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, molecules are linked into chains by N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.gov This demonstrates the inherent capacity of the N-phenyl-piperidine-1-carboxamide core to engage in such interactions.

Molecular modeling studies of various GlyT1 inhibitors reveal specific hydrogen bonding patterns within the transporter's binding site.

The amide nitrogen of some inhibitors can form a strong and stable hydrogen bond with the residue Asp528. nih.gov

In other derivatives, a methoxy (B1213986) moiety attached to a benzamide fragment creates a hydrogen bond with the nitrogen atom of a Trp215 side chain. nih.gov

For the inhibitor SB-733993, a hydroxyl group is involved in hydrogen bonds with Asp528. nih.gov

The table below details specific hydrogen bond interactions identified for piperidine-based inhibitors at the GlyT1 binding site.

Ligand MoietyInteracting Residue(s)Type of InteractionReference
Amide NitrogenAsp528Hydrogen Bond nih.gov
Hydroxyl GroupAsp528Hydrogen Bond nih.gov
Methoxy GroupTrp215Hydrogen Bond nih.gov

Contributions of Hydrophobic and Steric Contacts

Alongside hydrogen bonds, hydrophobic and steric interactions play a pivotal role in the molecular recognition of piperidine derivatives by GlyT1. The piperidine ring itself, along with its substituents, engages in numerous contacts within the hydrophobic pockets of the binding site. nih.gov

Molecular dynamics simulations have provided insights into these interactions:

CH–π Interactions: The benzamide fragment of some inhibitors can establish CH–π interactions with aromatic residues like Trp124 and Tyr195. nih.gov

Hydrophobic Interactions: The phenyl ring of certain ligands is oriented toward a specific site (S1), where it forms hydrophobic contacts with residues such as Trp376, Tyr196, and Leu476. nih.gov Similarly, the naphthalene moiety of SB-733993 engages in hydrophobic interactions with Tyr116, Tyr196, and Trp376. nih.gov A cyclopentane (B165970) ring in another class of inhibitors forms hydrophobic contacts with Phe476 and Thr472. nih.gov

Cation–π Interactions: The protonated amine of the piperidine ring can form cation–π interactions with aromatic residues like Tyr370. nih.gov

The following table summarizes key hydrophobic and steric contacts observed for GlyT1 inhibitors.

Ligand MoietyInteracting Residue(s)Type of InteractionReference
Benzamide FragmentTrp124, Tyr195CH–π Interaction nih.gov
Phenyl RingTrp376, Tyr196, Leu476Hydrophobic Contact nih.gov
Piperidine RingTyr370Cation–π & Hydrophobic nih.gov
Naphthalene MoietyTyr116, Tyr196, Trp376Hydrophobic Contact nih.gov
Cyclopentane RingPhe476, Thr472Hydrophobic Contact nih.gov

Computational and Theoretical Chemistry Approaches for N 4 Chlorophenyl Piperidine 1 Carboxamide Research

Molecular Orbital Methods for Electronic Structure and Conformer Stability

Molecular orbital methods are pivotal in understanding the electronic structure and conformational stability of N-(4-chlorophenyl)piperidine-1-carboxamide. These quantum mechanical approaches provide detailed information about the distribution of electrons within the molecule and the relative energies of its different spatial arrangements, known as conformers.

The piperidine (B6355638) ring in derivatives of this compound typically adopts a chair conformation. nih.gov The stability of different conformers, such as those with the N-H group in an equatorial or axial position, is a key area of investigation. Theoretical calculations, often employing Density Functional Theory (DFT), can determine the equilibrium structures and potential energy surfaces associated with conformational changes. rsc.org For instance, studies on piperidine itself have shown that while both equatorial and axial N-H conformers exist in the neutral state, only an axial-like conformer is present in the cationic state. rsc.org This highlights the significant impact of electronic state on conformational preference.

By calculating the adiabatic ionization energies for different conformers, researchers can accurately determine their relative stabilities. rsc.org This information is crucial for understanding how the molecule will behave in different chemical environments and how it might interact with biological targets.

Table 1: Predicted Collision Cross Section (CCS) Values for N-(4-chlorophenyl)piperidine-3-carboxamide Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+239.09458152.8
[M+Na]+261.07652157.6
[M-H]-237.08002155.6
[M+NH4]+256.12112168.4
[M+K]+277.05046152.3
[M+H-H2O]+221.08456145.6
[M+HCOO]-283.08550166.5
[M+CH3COO]-297.10115188.3
[M+Na-2H]-259.06197156.4
[M]+238.08675147.3
[M]-238.08785147.3

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdergipark.org.tr This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. creative-biolabs.commdpi.com

The process involves identifying the common chemical functionalities of a set of known active ligands and their spatial arrangement. creative-biolabs.com These features, such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, constitute the pharmacophore model. nih.govslideshare.net This model then serves as a 3D query to screen large compound libraries for novel molecules that possess the desired features and are therefore likely to be active. dergipark.org.tr

For this compound and its derivatives, ligand-based pharmacophore modeling can be used to design new compounds with potentially enhanced activity. creative-biolabs.com By analyzing the structure-activity relationships of a series of related compounds, researchers can develop a pharmacophore hypothesis that guides the synthesis of more potent and selective molecules. researchgate.net

Structure-Based Drug Design through Molecular Docking

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods, particularly molecular docking, become a cornerstone of the research process. nih.govjscimedcentral.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jscimedcentral.comresearchgate.net This technique allows for the investigation of crucial molecular events, including binding modes and the intermolecular interactions that stabilize the ligand-receptor complex. nih.gov

In the context of this compound, molecular docking can be employed to elucidate its binding mode within the active site of a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore various possible binding poses. jscimedcentral.com A scoring function is then used to rank the poses based on their predicted binding affinity. nih.gov

The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. jscimedcentral.com For example, docking studies on related compounds have helped to understand how specific substitutions can lead to more favorable interactions within the active site of an enzyme. nih.gov

Dynamics of Ligand-Protein Complexes: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights that are not available from static docking studies. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, the stability of the ligand-protein complex, and the energetics of binding. nih.govnih.gov

For this compound, MD simulations can be used to refine the binding poses predicted by molecular docking and to assess the stability of the ligand-protein complex. researchgate.netdntb.gov.ua By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand and protein adapt to each other's presence. researchgate.net

Key parameters analyzed in MD simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). mdpi.com RMSD measures the average deviation of the protein's backbone atoms from their initial position, providing an indication of the stability of the complex. mdpi.com RMSF, on the other hand, reveals the flexibility of different regions of the protein. mdpi.com These analyses can provide a more accurate representation of the binding process and help in the identification of more effective drug candidates. researchgate.net

Advanced Methodologies for Biological Evaluation

Radioligand Displacement Assays for Binding Affinities

Radioligand displacement assays are a cornerstone for quantifying the affinity of a test compound for a specific receptor or enzyme. This technique relies on the competition between a radiolabeled ligand with known affinity and a non-labeled test compound (the "displacer") for the same binding site on a target protein. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value (inhibitory concentration 50%). This value can be converted to an inhibition constant (Ki), which represents the intrinsic binding affinity of the compound for the target.

For piperidine-1-carboxamide (B458993) derivatives, which are often investigated as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), these assays are critical. nih.gov For instance, studies on structurally related piperidine (B6355638) and piperazine (B1678402) ureas have demonstrated their potential as potent FAAH inhibitors. nih.gov In these assays, membrane preparations containing the target enzyme (e.g., human FAAH) are incubated with a radiolabeled substrate or inhibitor and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the displacement curve and calculate the IC50.

While specific Ki values for N-(4-chlorophenyl)piperidine-1-carboxamide are not prominently documented in the reviewed literature, data from analogous compounds highlight the potency achievable within this chemical class. These assays are fundamental for initial screening and establishing structure-activity relationships (SAR), guiding the chemical optimization of lead compounds.

CompoundTargetAssay Result (IC50)Reference
N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750)FAAH16.2 nM nih.gov
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010)FAAH33 ± 2.1 nM nih.gov
1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17)Human FAAH9.8 nM nih.gov

In Vitro Biochemical and Cell-Based Functional Assays for Efficacy

Following the determination of binding affinity, functional assays are employed to assess the efficacy of the compound, i.e., its ability to modulate the biological activity of the target. These can be biochemical assays using purified enzymes or cell-based assays that measure a downstream cellular response.

For enzyme inhibitors like this compound, a typical biochemical assay would directly measure the inhibition of the enzyme's catalytic activity. In the case of FAAH, this involves incubating the enzyme with its substrate (e.g., anandamide) in the presence of the inhibitor and quantifying the rate of product formation. researchgate.net The concentration of the inhibitor required to reduce enzyme activity by 50% is the IC50 value, which serves as a measure of its functional potency. Piperidine ureas are known to act as covalent inhibitors, carbamoylating a catalytic serine residue in the FAAH active site, leading to irreversible inhibition. nih.gov Computational studies suggest that the piperidine moiety helps to induce a distortion in the amide bond of the urea (B33335), facilitating the nucleophilic attack by the catalytic serine and the formation of a covalent adduct. nih.gov

Cell-based assays provide further insight into a compound's efficacy in a more physiologically relevant context. For an FAAH inhibitor, such an assay could involve treating cells that endogenously express FAAH with the compound and measuring the subsequent increase in the levels of endogenous substrates like anandamide. This confirms that the compound can access and inhibit its target within a cellular environment.

X-ray Crystallography for Ligand-Bound Target Structures

X-ray crystallography is an indispensable tool for understanding the precise molecular interactions between a ligand and its target protein at an atomic level. Obtaining a high-resolution crystal structure of a protein-ligand complex provides a three-dimensional map of the binding site, revealing the specific amino acid residues involved in the interaction, the conformation adopted by the ligand upon binding, and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

This structural information is invaluable for structure-based drug design. For example, the crystal structure of a humanized rat FAAH in complex with the piperidine carboxamide inhibitor PF-750 has been determined, offering critical insights into how this class of compounds binds to the active site. nih.gov Such structures can explain the basis for species selectivity and guide the design of new analogues with improved potency and selectivity. nih.gov

While a co-crystal structure of this compound with a target is not available, crystallographic data for the closely related compound N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been reported. nih.gov This data confirms that the piperidine ring adopts a stable chair conformation and that the molecules form chains in the crystal lattice through N—H⋯O hydrogen bonds. nih.gov This provides a foundational understanding of the compound's intrinsic structural properties.

ParameterValue for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamideReference
Molecular FormulaC13H17ClN2O nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
a (Å)13.286 nih.gov
b (Å)9.1468 nih.gov
c (Å)10.957 nih.gov
β (°)95.36 nih.gov
Volume (ų)1325.7 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. semanticscholar.org For a compound like this compound, NMR can be used to confirm its chemical structure and to study its conformational preferences in different solvents. researchgate.net Techniques such as 1H and 13C NMR are routinely used for structural elucidation. nih.gov

In the context of drug discovery, ligand-observe NMR methods are particularly useful. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which compounds in a mixture bind to a target protein and can map the ligand's binding epitope.

Furthermore, protein-observe NMR techniques can provide detailed information about the binding event from the protein's perspective. nih.gov By monitoring changes in the chemical shifts of the protein's backbone amide signals upon addition of the ligand (a method known as Chemical Shift Perturbation or CSP), researchers can map the ligand binding site on the protein surface. nih.gov NMR can also provide insights into the dynamics of both the ligand and the protein upon binding, which is essential for a complete understanding of the interaction thermodynamics and kinetics. nih.gov For piperidine-containing molecules, NMR studies are crucial for determining the equilibrium between different conformers, such as the chair and boat forms of the piperidine ring, and how this equilibrium might be affected by binding to a biological target. researchgate.net

Future Directions and Emerging Research Avenues for N 4 Chlorophenyl Piperidine 1 Carboxamide Analogues

Design and Synthesis of Highly Selective and Potent Ligands

The development of new therapeutic agents from the piperidine-1-carboxamide (B458993) scaffold hinges on the strategic design and synthesis of analogues with enhanced potency and selectivity. Current research emphasizes the modification of the core structure to optimize interactions with specific biological targets. The piperidine (B6355638) ring is a common core in many active pharmaceuticals, and creating chiral variations can enhance biological activities, selectivity, and improve pharmacokinetic properties. thieme-connect.com

A key strategy involves a fragment-based approach, where fragments with known inhibitory activities are identified and then elaborated upon. For instance, in the development of inhibitors for Cathepsin K (Cat K), a target for osteoporosis, a sulfonyl piperidine fragment was identified through virtual screening. mdpi.com This initial fragment was then optimized by introducing a benzylamine (B48309) group to improve interactions within the active site of the enzyme, leading to a series of potent piperidine-3-carboxamide derivatives. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding these synthetic efforts. Research has shown that the nature and position of substituents on the aromatic rings of the scaffold significantly influence inhibitory activity. For Cat K inhibitors, electron-withdrawing groups (like chlorine) on one phenyl ring and electron-donating groups (like methoxy) on another were found to be beneficial for enhancing potency. mdpi.com Specifically, a 4-chloro substitution on the benzylamine portion proved more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com This systematic modification and biological evaluation have led to the identification of compounds like H-9, which exhibits potent inhibition of Cat K. mdpi.comresearchgate.net

Similarly, in the design of C-C chemokine receptor type 5 (CCR5) inhibitors for anti-HIV applications, a "group-reverse" strategy was used to design novel piperidine-4-carboxamide derivatives based on a pharmacophore model. nih.gov This led to the synthesis of compounds with inhibitory activity equivalent to the approved drug Maraviroc. nih.gov

Table 1: Structure-Activity Relationship of Piperidine-3-Carboxamide Analogues as Cathepsin K Inhibitors mdpi.com

Compound IDR1 Substituent (at Benzylamine)R2 Substituent (at Sulfonyl)IC₅₀ (µM)
H-72-Chloro4-Methoxy0.15
H-83-Chloro4-Methoxy0.11
H-94-Chloro4-Methoxy0.08
H-104-Bromo4-Methoxy0.16
H-124-Methyl4-Methoxy0.34

Exploration of Novel Biological Targets for Piperidine-1-carboxamide Scaffolds

The structural versatility of the piperidine-1-carboxamide scaffold makes it a privileged framework for interacting with a wide range of biological targets beyond its initial applications. Researchers are actively exploring new therapeutic areas by screening these compounds against different enzymes, receptors, and ion channels. This has unveiled potential applications in infectious diseases, neurodegenerative disorders, and oncology.

One significant area of exploration is in the treatment of infectious diseases. A piperidine carboxamide series has been identified with potent and selective antimalarial activity. nih.gov Through genetic and biochemical studies, the target was identified as the β5 active site of the Plasmodium falciparum proteasome (Pf20Sβ5), an enzyme crucial for the parasite's survival. nih.gov Cryoelectron microscopy revealed that these compounds bind to a previously untargeted region of the active site, explaining their high species selectivity over human proteasomes. nih.gov In another context, analogues have been designed as antagonists of the CCR5 co-receptor, which is utilized by HIV for entry into host cells, demonstrating their potential as anti-HIV-1 agents. nih.govnih.gov

For neurodegenerative conditions like Alzheimer's disease, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC). nih.gov Overexpression of sQC contributes to the formation of neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ), a key factor in Alzheimer's pathology. Inhibiting sQC presents an attractive therapeutic strategy, and the unique binding mode of these piperidine-based compounds makes them promising candidates for further development. nih.gov

Furthermore, the piperidine-carboxamide scaffold has been investigated for its activity against various other targets, including kinases involved in cancer pathways like EGFR, BRAF, and CDK2, as well as the mu-opioid receptor for pain management. nih.govnih.gov

Table 2: Emerging Biological Targets for Piperidine-1-carboxamide Analogues

Biological TargetPotential Therapeutic AreaReference
Proteasome β5 (Pf20Sβ5)Malaria nih.gov
Secretory Glutaminyl Cyclase (sQC)Alzheimer's Disease nih.gov
C-C Chemokine Receptor 5 (CCR5)HIV/AIDS nih.govnih.gov
Cathepsin K (Cat K)Osteoporosis mdpi.comresearchgate.net
Kinases (EGFR, BRAFV600E, CDK2)Cancer nih.gov
Mu-Opioid ReceptorPain Management nih.gov
Sigma 1 Receptor (S1R)Neurological Disorders rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govresearchgate.net These computational tools are increasingly being applied to the piperidine-1-carboxamide scaffold to predict biological activity, optimize pharmacokinetic properties, and generate novel molecular structures.

In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this process. researchgate.netresearchgate.net 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to study piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists. researchgate.net These models provide insights into how electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule contribute to its biological activity, thereby guiding the design of new analogues with enhanced potency. researchgate.net

Molecular docking is another powerful computational method used to predict the binding orientation and affinity of a ligand to its target protein. rsc.org This technique was employed to understand the binding mode of piperidine-4-carboxamide inhibitors in the active site of sQC and piperidine-3-carboxamide inhibitors with Cathepsin K. researchgate.netnih.gov Such studies are crucial for structure-based drug design, allowing researchers to rationally modify compounds to improve target engagement.

AI and ML also play a critical role in predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netpharmacophorejournal.com By using computational models to forecast a compound's drug-like properties early in the discovery process, researchers can prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov The integration of AI/ML with high-throughput virtual screening allows for the rapid evaluation of large compound libraries, significantly increasing the efficiency of identifying promising hit compounds. nih.govnih.gov

Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation

Understanding the precise mechanism of action of novel N-(4-chlorophenyl)piperidine-1-carboxamide analogues is fundamental to their development as therapeutic agents. Future research will increasingly rely on sophisticated in vitro assay systems to dissect their molecular interactions, cellular effects, and biochemical pathways.

For receptor-targeting compounds, such as the CCR5 antagonists, functional assays are essential. Calcium mobilization assays are used to measure the inhibition of receptor signaling in response to its natural ligand, providing a quantitative measure of a compound's antagonist activity. nih.gov For antiviral applications, HIV-1 single-cycle assays are employed to determine the potency of these compounds in preventing viral entry and replication in a controlled cellular environment. nih.gov

For enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition. In the case of Cathepsin K inhibitors, in vitro anti-bone resorption assays using osteoclast cells provide a direct measure of the compound's functional effect on bone degradation. researchgate.net Furthermore, techniques like Western blotting can confirm that the compound effectively downregulates the expression of the target protein within cells. researchgate.net

To gain atomic-level insights into the drug-target interaction, advanced structural biology techniques are being employed. Cryoelectron microscopy (cryo-EM) was instrumental in identifying the novel binding site of a piperidine carboxamide series within the P. falciparum proteasome. nih.gov This high-resolution structural information is invaluable for structure-based drug design and for understanding the basis of compound selectivity. Complementing experimental methods, computational techniques like molecular dynamics (MD) simulations provide a dynamic view of how a ligand binds to its target, revealing crucial amino acid interactions and the stability of the complex over time. nih.govrsc.org These advanced assay systems, combining cellular, biochemical, and biophysical approaches, are critical for the mechanistic validation and optimization of next-generation piperidine-1-carboxamide therapeutics.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)piperidine-1-carboxamide?

  • Methodological Answer : The compound is typically synthesized via a carboxamide coupling reaction. A validated approach involves reacting piperidine derivatives with 4-chlorophenyl isocyanate under controlled conditions. For example, in a multi-step synthesis, 4-chlorophenyl isocyanate is combined with a piperidine precursor (e.g., 5-chloro-1-(4-piperidyl)-2-benzimidazolinone) in a polar aprotic solvent like dichloromethane, catalyzed by triethylamine. The reaction is monitored by TLC, and purification is achieved via column chromatography, yielding ~85% purity . Key parameters include:
Reaction StepConditionsCatalystYield
Carboxamide formation25°C, 12hTriethylamine85%
PurificationSilica gel columnHexane:EtOAc (3:1)>95% purity

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography and NMR spectroscopy :
  • X-ray Crystallography : Single-crystal analysis reveals a chair conformation of the piperidine ring and N–H⋯O hydrogen bonding forming C(4) chains (space group Pbca, unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
  • NMR : Key signals include δ 7.50–7.55 ppm (aromatic protons) and δ 4.34–4.42 ppm (piperidine CH2 groups) in 1H^1H-NMR, with 13C^{13}C-NMR peaks at 154.9 ppm (carboxamide C=O) and 128.7 ppm (chlorophenyl carbons) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies employ Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR models to correlate substituent effects with biological activity. For example:
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CN) to the chlorophenyl ring to modulate receptor binding.
  • Receptor Binding Assays : Use radioligand displacement (e.g., 3H^3H-CP55940 in rat brain membranes) to measure KiK_i values .
  • Computational Modeling : Align protonated conformers of the compound with known receptor antagonists (e.g., SR141716) to identify critical steric/electrostatic interactions .

Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Methodological Answer : Contradictions arise from polymorphic forms or solvent effects. Mitigation strategies include:
  • Multi-Technique Validation : Cross-validate X-ray data with 1H^1H-13C^{13}C-HSQC NMR to confirm hydrogen bonding networks .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution.
  • DFT Calculations : Compare experimental unit cell parameters (e.g., a = 13.286 Å) with simulated structures to identify dominant conformers .

Q. How can researchers optimize the compound’s bioactivity through targeted modifications?

  • Methodological Answer : Bioactivity optimization involves:
  • Piperidine Ring Modifications : Introduce methyl groups at C4 to enhance lipophilicity (logP optimization) .
  • Carboxamide Linker Replacement : Substitute with urea or thiourea to improve hydrogen-bonding with targets like kinases or cannabinoid receptors .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding scores to Akt kinases or CB1 receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.